

# 4-methyl-5-nitro-1H-indazole physical characteristics

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## Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indazole

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of **4-methyl-5-nitro-1H-indazole**

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### Introduction

**4-methyl-5-nitro-1H-indazole** is a substituted nitroindazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole core is a key structural motif in a variety of biologically active molecules, including anti-inflammatory agents and anti-cancer drugs.<sup>[1]</sup> The presence of a nitro group, a potent electron-withdrawing moiety, and a methyl group on the indazole ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the known physical characteristics of **4-methyl-5-nitro-1H-indazole**, alongside detailed, field-proven protocols for its synthesis and analytical characterization, designed for researchers, scientists, and professionals in drug development.

### Physicochemical Properties

The fundamental physical and chemical properties of **4-methyl-5-nitro-1H-indazole** determine its behavior in various experimental settings. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential as a scaffold in drug design.

## Core Molecular and Physical Data

A summary of the key physicochemical data for **4-methyl-5-nitro-1H-indazole** is presented in Table 1.

Table 1: Physicochemical Properties of **4-methyl-5-nitro-1H-indazole**

Property	Value	Reference(s)
CAS Number	101420-67-1	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[2]
Molecular Weight	177.16 g/mol	[1][2]
Melting Point	251-253 °C	[2]
Boiling Point	379.692 °C	[2]
Density	1.438 g/cm <sup>3</sup>	[2]
Flash Point	183.432 °C	[2]
Refractive Index	1.707	[2]
Vapor Pressure	0 mmHg at 25°C	[2]
Appearance	Expected to be a solid at room temperature	[2]

## Molecular Structure

The structure of **4-methyl-5-nitro-1H-indazole** consists of a bicyclic indazole core with a methyl group at position 4 and a nitro group at position 5. The presence of the N-H proton means the molecule can exist in tautomeric forms, although the 1H-tautomer is generally more stable for indazoles.

Figure 1: Molecular Structure of **4-methyl-5-nitro-1H-indazole**

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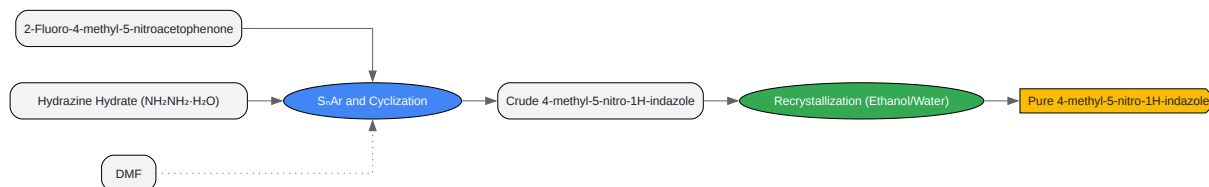
Caption: Chemical structure of **4-methyl-5-nitro-1H-indazole**.

## Synthesis and Purification

While a specific, detailed synthesis for **4-methyl-5-nitro-1H-indazole** is not extensively published, a robust synthetic route can be designed based on established methods for analogous substituted indazoles.[1][3] The following protocol describes a plausible and efficient synthesis via nucleophilic aromatic substitution ( $S_NAr$ ) followed by cyclization.

## Synthetic Workflow Overview

The proposed synthesis involves the reaction of a suitably substituted fluorinated nitroaromatic precursor with hydrazine, leading to the formation of the indazole ring system.



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Caption: Proposed synthetic workflow for **4-methyl-5-nitro-1H-indazole**.

## Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of structurally similar 3-methyl-5-nitro-1H-indazole.

[1]

- **Reaction Setup:** To a stirred solution of 2-fluoro-4-methyl-5-nitroacetophenone (1.0 mmol) in dimethylformamide (DMF, 5 mL) at room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise.
  - **Rationale:** DMF is an excellent polar aprotic solvent for  $S_NAr$  reactions, facilitating the dissolution of the reactants. Hydrazine hydrate serves as the nitrogen source for the pyrazole ring of the indazole system. An excess of hydrazine ensures complete consumption of the starting material.
- **Reaction Monitoring:** Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase until the starting carbonyl compound is completely consumed.
- **Work-up:** Upon completion, pour the crude reaction mixture into ice-water (50 mL).
- **Extraction:** Extract the aqueous mixture with ethyl acetate (2 x 25 mL).
- **Washing:** Combine the organic layers and wash with water and then with a saturated aqueous NaCl solution.
  - **Rationale:** The washing steps remove residual DMF and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure to yield the crude product.

## Purification Protocol

- **Recrystallization:** Dissolve the crude **4-methyl-5-nitro-1H-indazole** in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

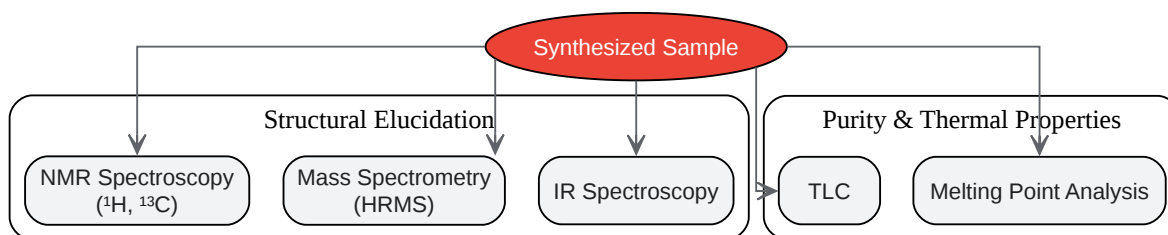
- Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain the pure product.
  - Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows for good solubility at high temperatures and poor solubility at low temperatures, leading to efficient crystal formation.

## Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized **4-methyl-5-nitro-1H-indazole**. The following sections detail the expected results from key analytical techniques.

## Analytical Workflow

The following diagram outlines a logical workflow for the structural elucidation and purity assessment of the synthesized compound.



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Caption: Analytical workflow for **4-methyl-5-nitro-1H-indazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure. While experimental spectra for **4-methyl-5-nitro-1H-indazole** are not readily available, we can predict the chemical shifts based on the known effects of the substituents on the indazole ring.

[1][4]

3.2.1. Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

The predicted chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) in DMSO- $d_6$ .

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **4-methyl-5-nitro-1H-indazole**

Position	Predicted $^1\text{H}$ Shift (ppm)	Predicted $^{13}\text{C}$ Shift (ppm)	Rationale
N-H	~13.5 (br s, 1H)	-	Acidic proton, broad signal.
C3-H	~8.3 (s, 1H)	~135	Deshielded by adjacent nitrogen.
C4-CH <sub>3</sub>	~2.6 (s, 3H)	~15	Typical methyl group shift.
C6-H	~8.0 (d, 1H)	~120	Influenced by nitro group and adjacent proton.
C7-H	~7.8 (d, 1H)	~112	Coupled to C6-H.
C3a	-	~125	Bridgehead carbon.
C4	-	~130	Substituted with methyl group.
C5	-	~142	Substituted with electron-withdrawing nitro group.
C6	-	~120	Aromatic carbon.
C7	-	~112	Aromatic carbon.
C7a	-	~140	Bridgehead carbon.

## 3.2.2. NMR Data Acquisition Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Add a small amount of TMS as an internal standard ( $\delta = 0.00$  ppm).
  - **Rationale:** DMSO- $d_6$  is an excellent solvent for many heterocyclic compounds and allows for the observation of the exchangeable N-H proton.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional  $^1\text{H}$  spectrum using a 400 MHz or higher spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

- **Expected Molecular Ion:** For the molecular formula  $\text{C}_8\text{H}_7\text{N}_3\text{O}_2$ , the exact mass is 177.0538 Da.[\[2\]](#) High-resolution mass spectrometry (HRMS) should confirm this value.
- **Electrospray Ionization (ESI):** In positive ion mode, the expected peak would be  $[\text{M}+\text{H}]^+$  at  $m/z$  178.0616. In negative ion mode, the  $[\text{M}-\text{H}]^-$  peak at  $m/z$  176.0460 would be expected.
- **Electron Ionization (EI):** This hard ionization technique would likely show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  177 and characteristic fragmentation patterns, such as the loss of  $\text{NO}_2$  (46 Da) to give a fragment at  $m/z$  131, and the loss of HCN (27 Da).

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

- **N-H Stretch:** A broad absorption band is expected in the range of 3100-3300  $\text{cm}^{-1}$ .
- **C-H Stretch:** Aromatic C-H stretching vibrations are expected around 3000-3100  $\text{cm}^{-1}$ , while aliphatic C-H stretches from the methyl group will appear around 2850-2960  $\text{cm}^{-1}$ .

- N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around  $1510\text{--}1550\text{ cm}^{-1}$  and  $1330\text{--}1370\text{ cm}^{-1}$ , respectively.[1]
- C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the  $1400\text{--}1600\text{ cm}^{-1}$  region.

## Safety and Handling

While specific toxicity data for **4-methyl-5-nitro-1H-indazole** is not available, data from related nitroaromatic compounds should be used to guide handling procedures.

- Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[5] Nitroaromatic compounds should generally be handled with care as they can be toxic.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

## Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics of **4-methyl-5-nitro-1H-indazole**. By consolidating known data and providing robust, scientifically-grounded protocols for its synthesis and characterization, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The predictive nature of some of the analytical data presented herein should be confirmed experimentally but provides a strong basis for future research endeavors with this compound.

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## References

- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methyl-5-nitroimidazole | C<sub>4</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub> | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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